molecular formula C19H23N7 B15113727 2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B15113727
M. Wt: 349.4 g/mol
InChI Key: VQGJQHSSJKEFLF-UHFFFAOYSA-N
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Description

2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a piperazine ring, and a pyridine ring with a carbonitrile group. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

IUPAC Name

2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C19H23N7/c1-15-12-18(24-6-2-3-7-24)23-19(22-15)26-10-8-25(9-11-26)17-13-16(14-20)4-5-21-17/h4-5,12-13H,2-3,6-11H2,1H3

InChI Key

VQGJQHSSJKEFLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for about 2 hours, and the progress is monitored using thin-layer chromatography (TLC) with a 2:1 PhMe–EtOAc mixture as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often use nucleophiles such as sodium azide (NaN₃) or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its combination of pyrimidine, pyrrolidine, piperazine, and pyridine rings, which confer distinct chemical and biological properties.

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